molecular formula C15H14ClN3 B1488678 1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine CAS No. 1493318-64-1

1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine

Cat. No. B1488678
CAS RN: 1493318-64-1
M. Wt: 271.74 g/mol
InChI Key: VEEUZMFPRKMESM-UHFFFAOYSA-N
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . They are key components of functional molecules used in a variety of applications .


Synthesis Analysis

Imidazole can be synthesized by the reaction of glyoxal, formaldehyde, and ammonia . More complex heterocycles presenting the imidazole ring in their structure, such as benzo[d]imidazo[2,1-b]thiazoles, could be synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide .


Molecular Structure Analysis

Imidazole is a five-membered aromatic heterocycle, while benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .


Chemical Reactions Analysis

Imidazoles can be synthesized via methods that form one of the heterocycle’s core bonds. For example, the cyclization of amido-nitriles can form disubstituted imidazoles .


Physical And Chemical Properties Analysis

Imidazole and benzimidazole compounds exhibit diverse physicochemical properties due to their unique structural features and electron-rich environments .

Scientific Research Applications

Crystal Structure Analysis

The compound has been utilized in crystal structure analysis to understand molecular packing and interaction energies. Its crystal and molecular structures have been described, providing insights into the arrangement of molecules and the nature of their interactions .

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a technique used to investigate intermolecular interactions. This compound has been the subject of such analysis, which helps in understanding the influence of different contacts on the molecular packing within a crystal .

Computational Chemistry

In computational chemistry, the compound serves as a model for studying interaction energies and predicting the behavior of similar molecules in various environments. This can be particularly useful in the design of new drugs and materials .

Biological Activity Screening

Indole derivatives, which share a similar structural motif with this compound, have been extensively studied for their biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, among others . While not directly mentioned, the compound may be used in similar biological activity screenings due to its structural resemblance.

Pharmacological Research

The compound’s structure is related to indole, which is a core structure in many pharmacologically active molecules. Research into indole derivatives has revealed a wide range of therapeutic possibilities, suggesting that this compound could also be explored for potential pharmacological applications .

Synthesis of Chiral Amines

Chiral amines are important in the synthesis of pharmaceuticals. This compound has been used in the preparation of N-phenylacetyl-®-1-(4-chlorophenyl)ethylamine, showcasing its utility in producing enantiomerically pure substances .

Reference Standard for Pharmaceutical Testing

As a high-quality reference standard, this compound is used in pharmaceutical testing to ensure the accuracy of analytical methods and the quality of drug formulations .

Mechanism of Action

The mechanism of action of imidazole and benzimidazole compounds can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

Safety data sheets for imidazole indicate that it may form combustible dust concentrations in air, is harmful if swallowed, and causes severe skin burns and eye damage .

Future Directions

Recent advances in the synthesis of imidazole and benzimidazole compounds highlight the importance of developing novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . Future research may focus on expanding the chemical diversity of these compounds and exploring their potential in various therapeutic areas .

properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c16-12-3-1-11(2-4-12)7-8-19-10-18-14-9-13(17)5-6-15(14)19/h1-6,9-10H,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEUZMFPRKMESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=NC3=C2C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine

CAS RN

1493318-64-1
Record name 1-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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